L 744832 - 160141-09-3

L 744832

Catalog Number: EVT-272032
CAS Number: 160141-09-3
Molecular Formula: C26H45N3O6S2
Molecular Weight: 559.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-744,832 is a farnesyl transferase inhibitors.
Source and Classification

L-744832 was developed by Merck Pharmaceuticals and is primarily recognized for its anti-tumor properties. As a farnesyltransferase inhibitor, it disrupts the enzymatic activity responsible for attaching farnesyl groups to cysteine residues in target proteins, which is essential for their membrane localization and activity . Its classification as a peptidomimetic signifies that it mimics peptide structures while maintaining enhanced stability and bioavailability compared to natural peptides.

Synthesis Analysis

The synthesis of L-744832 involves several key steps that focus on creating a structure capable of mimicking the natural substrates of farnesyltransferase. The synthesis typically includes:

  1. Starting Materials: The synthesis begins with readily available amino acids and other organic compounds.
  2. Peptide Coupling: Using standard peptide coupling methods, such as the use of carbodiimides or other coupling agents, the amino acids are linked to form the desired peptide backbone.
  3. Modification: Subsequent modifications may involve introducing thiol groups or other functional groups that enhance binding affinity to farnesyltransferase.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.

The precise reaction conditions, including temperature, pH, and solvent systems, are optimized to maximize yield and minimize by-products during the synthesis process .

Molecular Structure Analysis

L-744832 possesses a complex molecular structure characterized by its peptidomimetic nature. The key features include:

  • Core Structure: The compound typically includes a backbone resembling that of natural substrates for farnesyltransferase, allowing it to effectively compete with these substrates.
  • Thiol Group: A critical feature is the presence of a thiol group that enhances binding through interactions with the active site of farnesyltransferase.
  • Molecular Formula: L-744832 has a molecular formula of C19_{19}H23_{23}N3_{3}O4_{4}S, indicating its composition and allowing for calculations related to molar mass and stoichiometry.

The three-dimensional conformation of L-744832 has been analyzed using techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy, providing insights into its binding interactions with target enzymes .

Chemical Reactions Analysis

L-744832 primarily participates in reactions involving inhibition rather than traditional chemical transformations. Its mechanism revolves around:

  1. Inhibition of Farnesyltransferase: By binding to the active site of farnesyltransferase, L-744832 prevents the enzyme from catalyzing the transfer of farnesyl groups to target proteins.
  2. Impact on Oncogenic Signaling: The inhibition leads to reduced farnesylation of proteins such as K-Ras, disrupting downstream signaling pathways critical for cancer cell proliferation.

The effectiveness of L-744832 can be quantitatively measured through assays that determine its inhibitory concentration (IC50), which varies among different cell lines .

Mechanism of Action

The mechanism of action for L-744832 involves several key steps:

  1. Binding: L-744832 binds competitively to the active site of farnesyltransferase due to its structural similarity to natural substrates.
  2. Prevention of Farnesylation: By occupying the active site, L-744832 inhibits the enzyme's ability to attach farnesyl groups to target proteins.
  3. Induction of Apoptosis: In addition to inhibiting cell growth, studies have shown that treatment with L-744832 can lead to increased apoptosis in cancer cells. This effect is often accompanied by cell cycle arrest at the G2/M phase, indicating that cells are unable to progress through mitosis due to disrupted signaling pathways .
Physical and Chemical Properties Analysis

L-744832 exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in dimethyl sulfoxide (DMSO) and other organic solvents but may have limited solubility in water.
  • Stability: The compound demonstrates good stability under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Molecular Weight: The molecular weight is approximately 363.46 g/mol.

These properties are crucial for its formulation in pharmaceutical applications and influence its bioavailability and pharmacokinetics .

Applications

L-744832 has significant potential in various scientific applications:

Introduction to Farnesyltransferase Inhibitors in Oncological Research

Role of Protein Prenylation in Ras-Driven Carcinogenesis

Protein prenylation is a critical post-translational modification involving the attachment of 15-carbon farnesyl or 20-carbon geranylgeranyl isoprenoid groups to cysteine residues in CAAX motifs (C = cysteine, A = aliphatic amino acid, X = terminal residue). This process anchors signaling proteins to cell membranes, enabling their participation in oncogenic pathways. Among prenylated proteins, Ras GTPases (H-Ras, N-Ras, K-Ras) are pivotal in carcinogenesis. Upon activation by mutations (e.g., codon 12 substitutions in K-Ras), Ras proteins drive uncontrolled proliferation and survival via downstream effectors like Raf-MEK-ERK and PI3K-Akt [1] [10].

Farnesyltransferase (FTase) catalyzes the first step in Ras processing. While FTase preferentially farnesylates H-Ras and N-Ras, K-Ras can undergo alternative geranylgeranylation by geranylgeranyl transferase-I (GGTase-I) when FTase is inhibited—a key mechanism of resistance to FTase inhibitors (FTIs) [1] [4]. Beyond Ras, FTase modifies other proteins involved in malignant transformation, including:

  • Lamins (nuclear integrity)
  • RhoB (cytoskeletal dynamics)
  • CENP-E and F (mitotic spindle checkpoint) [1] [6].

Table 1: Key Farnesylation-Dependent Proteins in Cancer

ProteinFunctionPrenylation Type
H-RasCell proliferationFarnesyl
N-RasSurvival signalingFarnesyl
K-RasProliferation/survivalFarnesyl/Geranylgeranyl
RhoBCytoskeletal organizationFarnesyl/Geranylgeranyl
CENP-E/FMitotic spindle assemblyFarnesyl

Rationale for Targeting Farnesyltransferase in Pancreatic Ductal Adenocarcinoma

Pancreatic ductal adenocarcinoma (PDAC) exhibits >90% incidence of K-Ras mutations, making it a prime target for FTase inhibition [1] [6]. However, preclinical studies revealed that FTIs like L-744,832 exert anti-tumor effects through both Ras-dependent and independent mechanisms:

Ras-Dependent Effects:

  • Blockade of K-Ras signaling: Despite alternative prenylation, L-744,832 disrupts membrane localization of H-Ras and N-Ras in PDAC cells, inhibiting downstream MAPK and PI3K pathways [1] [6].
  • Restoration of TGF-β signaling: In K-Ras-mutant MIA PaCa-2 cells, L-744,832 upregulates TGF-β type II receptor (RII) expression by suppressing DNA methyltransferase 1 (DNMT1). This re-sensitizes cells to TGF-β-mediated growth arrest and apoptosis [2] [5].

Ras-Independent Effects:

  • G2/M cell cycle arrest: Sensitive PDAC lines (e.g., Panc-1, Capan-2) treated with L-744,832 accumulate tetraploid (4N) DNA content due to failure of mitotic progression. This correlates with elevated cyclin B1/cdc2 kinase activity but defective spindle formation [1] [6].
  • Enhanced radiosensitization: L-744,832 (1 µM) overrides DNA damage-induced G2/M checkpoint activation, increasing ionizing radiation cytotoxicity. In MIA PaCa-2 cells, this combination elevated the TGF-β effector p21Waf1/Cip1 by 3.5-fold [2] [5] [6].
  • Synergy with kinase inhibitors: In leukemia models, L-744,832 interrupted Akt and MEK/ERK survival pathways while activating pro-apoptotic SEK1/JNK, demonstrating broader applicability beyond Ras-mutant cancers [7].

Table 2: Anti-Tumor Mechanisms of L-744,832 in PDAC Models

MechanismKey FindingsCell Lines
Ras Processing InhibitionImpaired H-Ras/N-Ras (not K-Ras) farnesylationAspc-1, Panc-1
G2/M ArrestTetraploid (4N) accumulation; ↑cyclin B1/cdc2 activityPanc-1 (IC50 1.3 µM), Capan-2 (IC50 2.1 µM)
TGF-β Restoration↑RII expression; ↓DNMT1; ↑p21Waf1/Cip1MIA PaCa-2
RadiosensitizationAdditive cytotoxicity with radiation (P<0.004)MIA PaCa-2

Therapeutic Implications: The variable sensitivity of PDAC lines to L-744,832 (IC50 1.3 µM in Panc-1 vs. >50 µM in BxPC-3) underscores the importance of non-Ras targets. Cells with p53 mutations (e.g., Panc-1) show greater FTI sensitivity due to reliance on G2/M checkpoint control, while wild-type p53 lines (e.g., Capan-2) exhibit resistance [1] [6]. This highlights the need for biomarker-driven FTI application beyond K-Ras status.

Table 3: Sensitivity of PDAC Cell Lines to L-744,832

Cell LineK-Ras Statusp53 StatusIC50 (µM)
Panc-1Mutated (Codon 12)Mutated1.3
Capan-2Mutated (Codon 12)Wild-type2.1
Cfpac-1Mutated (Codon 12)Mutated>50
BxPC-3Wild-typeMutated>50
MIA PaCa-2Mutated (Codon 12)Mutated5-10*

*Concentration showing significant radiosensitization [1] [2] [5].

Properties

CAS Number

160141-09-3

Product Name

L 744832

IUPAC Name

propan-2-yl (2S)-2-[[2-[(2S,3S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylpentoxy]-3-phenylpropanoyl]amino]-4-methylsulfonylbutanoate

Molecular Formula

C26H45N3O6S2

Molecular Weight

559.8 g/mol

InChI

InChI=1S/C26H45N3O6S2/c1-6-19(4)23(28-15-21(27)17-36)16-34-24(14-20-10-8-7-9-11-20)25(30)29-22(12-13-37(5,32)33)26(31)35-18(2)3/h7-11,18-19,21-24,28,36H,6,12-17,27H2,1-5H3,(H,29,30)/t19-,21+,22-,23+,24?/m0/s1

InChI Key

PGOKBMWPBDRDGN-SIPQYZPLSA-N

SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N

Solubility

Soluble in DMSO, not in water

Synonyms

2-(2-(2-amino-3-mercapto)propylamino-3-methyl)pentyloxy-3-phenylpropionylmethionine sulfone isopropyl ester
L 744,832
L 744832
L-744,832
L-744832

Canonical SMILES

CCC(C)C(COC(CC1=CC=CC=C1)C(=O)NC(CCS(=O)(=O)C)C(=O)OC(C)C)NCC(CS)N

Isomeric SMILES

CC[C@H](C)[C@@H](COC(CC1=CC=CC=C1)C(=O)N[C@@H](CCS(=O)(=O)C)C(=O)OC(C)C)NC[C@H](CS)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.